molecular formula C16H14N4O2S B2651027 5-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid CAS No. 929975-72-4

5-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid

Cat. No.: B2651027
CAS No.: 929975-72-4
M. Wt: 326.37
InChI Key: HQOUPAQXUBLOFO-UHFFFAOYSA-N
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Description

5-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid is a complex heterocyclic compound that features a unique combination of pyridine, pyrrolidine, and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a thiourea derivative and a halogenated ketone.

    Pyridine Ring Introduction: The pyridine ring is often introduced through a condensation reaction with a suitable pyridine derivative.

    Pyrrolidine Substitution: The pyrrolidine ring is incorporated via nucleophilic substitution, where a pyrrolidine derivative reacts with an intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the pyridine ring, converting it to a dihydropyridine derivative.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted thiazolo[4,5-b]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, 5-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid has shown potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Medicine

In medicine, this compound is being investigated for its therapeutic potential. Its ability to modulate specific biological pathways makes it a promising candidate for the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

Industrially, this compound can be used in the development of advanced materials. Its unique electronic properties make it suitable for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 5-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit or activate these targets, leading to a cascade of biological effects. For example, in cancer cells, it may inhibit key enzymes involved in cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    5-(Pyridin-3-yl)-2-(morpholin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid: Contains a morpholine ring instead of a pyrrolidine ring.

    5-(Pyridin-3-yl)-2-(piperidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid: Features a piperidine ring in place of the pyrrolidine ring.

Uniqueness

The uniqueness of 5-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid lies in its specific combination of heterocyclic rings, which imparts distinct electronic and steric properties

Properties

IUPAC Name

5-pyridin-3-yl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c21-15(22)11-8-12(10-4-3-5-17-9-10)18-14-13(11)23-16(19-14)20-6-1-2-7-20/h3-5,8-9H,1-2,6-7H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOUPAQXUBLOFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C(=CC(=N3)C4=CN=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929975-72-4
Record name 5-(pyridin-3-yl)-2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid
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